Cas no 1170543-89-1 (N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide)

N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide is a specialized sulfonamide derivative featuring a tetrahydroquinoline core and a pentamethylbenzene sulfonamide moiety. Its structural complexity, including the 2-methoxyacetyl substitution, enhances its potential as an intermediate in pharmaceutical synthesis or as a ligand in catalytic systems. The electron-rich aromatic system and steric hindrance from the pentamethyl groups may improve binding selectivity in molecular interactions. This compound is suited for research applications requiring precise modulation of biological or chemical activity, particularly in drug discovery and development. Its stability and functional group diversity make it a valuable candidate for further derivatization in medicinal chemistry.
N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide structure
1170543-89-1 structure
商品名:N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide
CAS番号:1170543-89-1
MF:C23H30N2O4S
メガワット:430.560305118561
CID:5507299

N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3,4,5,6-pentamethylbenzenesulfonamide
    • N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide
    • InChIKey: FRIHQEBNHKUBAC-UHFFFAOYSA-N
    • ほほえんだ: C1(S(NC2=CC3=C(C=C2)CCCN3C(COC)=O)(=O)=O)=C(C)C(C)=C(C)C(C)=C1C

計算された属性

  • せいみつぶんしりょう: 430.193
  • どういたいしつりょう: 430.193
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 30
  • 回転可能化学結合数: 5
  • 複雑さ: 691
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.1A^2

N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2050-0450-5μmol
N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide
1170543-89-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2050-0450-100mg
N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide
1170543-89-1 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F2050-0450-4mg
N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide
1170543-89-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2050-0450-10mg
N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide
1170543-89-1 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2050-0450-25mg
N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide
1170543-89-1 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F2050-0450-50mg
N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide
1170543-89-1 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F2050-0450-75mg
N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide
1170543-89-1 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F2050-0450-2μmol
N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide
1170543-89-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2050-0450-15mg
N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide
1170543-89-1 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F2050-0450-20μmol
N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide
1170543-89-1 90%+
20μl
$79.0 2023-05-17

N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide 関連文献

N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamideに関する追加情報

Professional Introduction to N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide (CAS No. 1170543-89-1)

N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide, identified by its CAS number 1170543-89-1, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit remarkable structural complexity and functional diversity, making it a subject of intense study for potential applications in medicinal chemistry and drug development.

The molecular structure of N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide is characterized by the presence of a tetrahydroquinoline core appended with an acetylated group and a sulfonamide moiety. The tetrahydroquinoline scaffold is known for its biological significance and has been widely explored in the design of bioactive molecules. Specifically, the 7-position of the tetrahydroquinoline ring is often modified to enhance binding affinity and metabolic stability.

The sulfonamide group at the benzene ring further contributes to the compound's pharmacological profile. Sulfonamides are well-documented pharmacophores that play a crucial role in various therapeutic applications. Their ability to interact with biological targets through hydrogen bonding and ionic interactions makes them valuable in the development of drugs targeting bacterial infections, inflammation, and even neurological disorders.

In recent years, there has been a surge in research focused on leveraging natural product-inspired scaffolds for drug discovery. Tetrahydroquinoline derivatives have emerged as promising candidates due to their structural versatility and biological activity. The acetylated derivative of tetrahydroquinoline mentioned in this compound's name suggests a potential modification strategy aimed at enhancing its solubility and bioavailability while maintaining or improving its pharmacological efficacy.

The pentamethylbenzene moiety in N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide adds another layer of complexity to its structure. This bulky group can influence both the electronic properties and steric environment of the molecule. Such modifications are often employed to fine-tune the binding characteristics of a drug candidate to its target receptor.

Current research in the field of medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SARs) in designing novel therapeutics. The compound N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide exemplifies this trend by incorporating multiple pharmacophoric elements that can be systematically modified to optimize its biological activity.

The sulfonamide derivative has been explored in various preclinical studies as a potential lead compound for treating inflammatory diseases. The presence of both the tetrahydroquinoline and sulfonamide moieties suggests that this molecule may exhibit dual-targeting capabilities. Such dual-action compounds are highly sought after in modern drug development as they can address multiple aspects of a disease simultaneously.

The synthesis of N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide involves multiple steps that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex aromatic core of this molecule.

The structural features of this compound make it an attractive candidate for further investigation into its pharmacological properties. The combination of a tetrahydroquinoline scaffold with functional groups like sulfonamides has shown promise in early-stage drug discovery programs. Researchers are keen on exploring how these structural elements contribute to the molecule's interactions with biological targets at the molecular level.

In conclusion,N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yiI]-N-[>br />N-[>br />N-[>br /><

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